molecular formula C14H17NS B12073965 (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine

(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine

Cat. No.: B12073965
M. Wt: 231.36 g/mol
InChI Key: JLGOHTWEJCPBQJ-UHFFFAOYSA-N
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Description

(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine is a compound that features a thiophene ring substituted with a phenyl group and an isopropylamine moiety. This compound is of interest due to its structural similarity to various biologically active molecules, including stimulants and other pharmacologically relevant compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Thiophene S-oxides.

    Reduction: Thiophene alcohols.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine involves its interaction with neurotransmitter systems. It is believed to function as a norepinephrine-dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This action is similar to that of other stimulant compounds, although the exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Uniqueness: (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a phenyl group and an isopropylamine moiety differentiates it from other similar compounds, potentially leading to unique pharmacological effects.

Properties

Molecular Formula

C14H17NS

Molecular Weight

231.36 g/mol

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]propan-2-amine

InChI

InChI=1S/C14H17NS/c1-11(2)15-9-12-5-3-4-6-14(12)13-7-8-16-10-13/h3-8,10-11,15H,9H2,1-2H3

InChI Key

JLGOHTWEJCPBQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=CC=C1C2=CSC=C2

Origin of Product

United States

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